

## **Application Notes and Protocols for AMT-130**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TF-130   |           |
| Cat. No.:            | B1175332 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AMT-130 is an investigational gene therapy currently under clinical evaluation for the treatment of Huntington's disease (HD).[1][2] It is designed as a one-time administered therapy to slow the progression of this neurodegenerative disorder.[3][4] Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, which leads to the production of a toxic mutant huntingtin protein (mHTT).[5] AMT-130 aims to reduce the levels of this harmful protein in the brain.[3][6][7] This document provides a comprehensive overview of the available dosage and administration guidelines for AMT-130 based on preclinical and clinical studies.

## **Mechanism of Action**

AMT-130 utilizes a recombinant adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the huntingtin gene messenger RNA (mRNA).[3][6] This miRNA is designed to bind to the HTT mRNA, leading to its degradation and thereby reducing the production of both the normal and the mutant huntingtin proteins.[3][6][8] The therapy is administered directly to the striatum (caudate and putamen) of the brain, the region most affected in the early stages of Huntington's disease.[3][8]

## **Signaling Pathway Diagram**



AMT-130 Mechanism of Action







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. UCSF Huntington's Disease Trial → (POC) Study With AMT-130 in Adults With Early Manifest Huntington's Disease [clinicaltrials.ucsf.edu]
- 2. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington's Disease | Memory and Aging Center [memory.ucsf.edu]
- 3. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial HDBuzz [en.hdbuzz.net]
- 4. m.youtube.com [m.youtube.com]
- 5. hda.org.uk [hda.org.uk]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. neurologyassociates.com [neurologyassociates.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AMT-130].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175332#tf-130-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com